molecular formula C22H17BrN2O3 B11565644 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B11565644
M. Wt: 437.3 g/mol
InChI Key: GZSCDPUGWRQCBF-BUVRLJJBSA-N
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Description

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound that features a hydrazone linkage and a brominated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves the following steps:

    Formation of the Hydrazone: The reaction between phenylacetic acid hydrazide and an aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form hydrazines.

    Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its hydrazone linkage.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The brominated aromatic ester moiety may also participate in interactions with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H17BrN2O3/c23-19-10-8-18(9-11-19)22(27)28-20-12-6-17(7-13-20)15-24-25-21(26)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26)/b24-15+

InChI Key

GZSCDPUGWRQCBF-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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